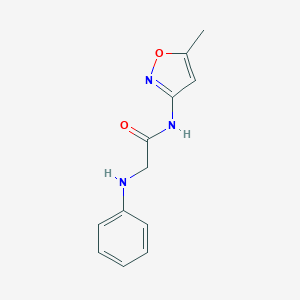![molecular formula C24H21N3O5 B271065 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is commonly known as MIQ, and its molecular formula is C27H22N4O4.
Mecanismo De Acción
MIQ is believed to exert its pharmacological effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting topoisomerase II, MIQ can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
MIQ has been shown to exhibit selective toxicity towards cancer cells, while sparing normal cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. MIQ has been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MIQ in lab experiments is its high potency and selectivity towards cancer cells. However, MIQ can also exhibit cytotoxic effects towards normal cells at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
1. Further studies on the molecular mechanisms underlying the anticancer effects of MIQ.
2. Development of MIQ-based fluorescent probes for imaging in biological systems.
3. Evaluation of the efficacy of MIQ in combination with other chemotherapeutic agents.
4. Investigation of the potential use of MIQ in the treatment of microbial infections.
Métodos De Síntesis
The synthesis of MIQ involves the reaction of 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid with hydroxylamine hydrochloride and sodium acetate to form 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylic acid hydroxamic acid. This intermediate then reacts with 5-methyl-3-isoxazoleamine to produce MIQ.
Aplicaciones Científicas De Investigación
MIQ has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antitumor, and antimicrobial properties. MIQ has also been studied for its potential use as a fluorescent probe for imaging in biological systems.
Propiedades
Nombre del producto |
2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C24H21N3O5 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C24H21N3O5/c1-14-4-9-20-18(10-14)19(12-21(25-20)16-5-7-17(30-3)8-6-16)24(29)31-13-23(28)26-22-11-15(2)32-27-22/h4-12H,13H2,1-3H3,(H,26,27,28) |
Clave InChI |
NLEHHIQKZVFKOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)OC |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270986.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-(4-iodophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270993.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(4-methylphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270997.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)